4-(3-Chloro-2-fluorophenyl)pyrimidin-2-amine
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Description
Scientific Research Applications
Quantum Chemical Characterization
- Hydrogen Bonding Sites : Quantum chemical methods, including HF/6-311+G(d,p) and B3PW91/6-311+G(d,p) levels, have been used to investigate hydrogen bonding sites in pyrimidine compounds, identifying one of the two nitrogen atoms of the pyrimidine nucleus as a major hydrogen bonding site in such derivatives (Traoré et al., 2017).
Biological Evaluation
- Antibacterial and Antifungal Activities : Various pyrimidine derivatives, including 4-(3-chlorophenyl)-6-(4-morpholinophenyl)pyrimidin-2-amine, showed significant antibacterial activity against pathogens like V. cholerae, S. aureus, β-hemolytic Streptococcus, and antifungal activity against A. flavus and Mucor (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
- Antitumor Screening : Derivatives of 3-phenylthiazolo[4,5-d]pyrimidine-2-thiones, including compounds with chloro and fluoro substituents, showed promising antitumor activities against various human tumor cell lines (Becan & Wagner, 2008).
Chemical Reactivity and Synthesis
- Intermediate in Antitumor Drugs : The synthesis of phenyl (6-(2-fluoro-4-nitrophenoxy)pyrimidin-4-yl)carbamate, an intermediate in many antitumor drugs, is significant in the context of small molecular inhibitors for anti-tumor applications (Gan et al., 2021).
Enhancement of Radiotherapy
- Radiosensitizing Effect in Cancer Treatments : Pyrimidine derivatives have been explored as potential radiosensitizers to improve the therapeutic outcomes of radiotherapy in cancer patients. They have shown to inhibit cell viability and increase the proportion of cells arrested at the G2/M phase of the cell cycle, thus enhancing the effectiveness of radiotherapy (Jung et al., 2019).
Fungicidal Activity
- Inhibition against Fungal Pathogens : Thienopyridopyrimidine derivatives, including those with fluorophenyl isocyanate, have shown inhibition activities against fungal pathogens like Rhizoctonia solani and Botrytis cinerea (Liu & He, 2012).
Insecticidal Activity
- Control of Agricultural Pests : Novel 4-arylamino pyrimidine derivatives have been synthesized and demonstrated effective insecticidal activity against pests like Mythimna separata Walker and Plutella xylostella Linnaeus at specific concentrations (Wu et al., 2019).
Properties
IUPAC Name |
4-(3-chloro-2-fluorophenyl)pyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3/c11-7-3-1-2-6(9(7)12)8-4-5-14-10(13)15-8/h1-5H,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKRYAJQHZLZOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C2=NC(=NC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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